molecular formula C10H14ClN3 B1583600 6-chloro-N-cyclohexylpyrimidin-4-amine CAS No. 61667-11-6

6-chloro-N-cyclohexylpyrimidin-4-amine

Cat. No. B1583600
CAS RN: 61667-11-6
M. Wt: 211.69 g/mol
InChI Key: LOQWQFMFWLXZIU-UHFFFAOYSA-N
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Description

6-Chloro-N-cyclohexylpyrimidin-4-amine is a chemical compound with the molecular formula C10H14ClN3 . It is used for industrial and scientific research purposes .


Molecular Structure Analysis

The molecular structure of 6-chloro-N-cyclohexylpyrimidin-4-amine is represented by the formula C10H14ClN3 . It has a molecular weight of 211.69 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-chloro-N-cyclohexylpyrimidin-4-amine are as follows :

Scientific Research Applications

Overview of Research Applications

6-chloro-N-cyclohexylpyrimidin-4-amine, a chemical compound, has found various applications in scientific research. Although direct studies on this specific compound are limited, research on similar chemical structures, primarily focusing on pyrimidinamines and their derivatives, reveals their significant potential in diverse areas. These compounds are extensively studied for their biological activities, including their role in pharmacology and agriculture. The structural similarity to heterocyclic amines, which are extensively researched for their implications in health and disease, suggests that 6-chloro-N-cyclohexylpyrimidin-4-amine could have analogous applications and importance in scientific research.

Pharmacological Research and Disease Association Studies

Heterocyclic amines, including compounds structurally related to 6-chloro-N-cyclohexylpyrimidin-4-amine, have been the subject of extensive pharmacological research. These studies include investigating the metabolism, toxicokinetics, and potential therapeutic applications of these compounds. For example, the study of chlorpyrifos, an organophosphorus pesticide, and its metabolites in human volunteers offers insights into the metabolism and toxicokinetics of related compounds, including potential degradation products and metabolic pathways relevant to 6-chloro-N-cyclohexylpyrimidin-4-amine (Nolan et al., 1984).

Agricultural Applications

In agriculture, compounds with a pyrimidin-4-amine structure have been explored for their pesticidal properties. The research into the exposure and effects of organophosphate and pyrethroid pesticides in children from an Italian cohort demonstrates the ongoing investigation into the safety and impact of such chemicals, which may relate to the environmental and health-related studies of 6-chloro-N-cyclohexylpyrimidin-4-amine derivatives (Bravo et al., 2019).

Environmental and Health Impact Studies

Research on the environmental and health impacts of similar chemical structures points towards potential areas of study for 6-chloro-N-cyclohexylpyrimidin-4-amine. For example, studies on the urinary metabolites of organophosphate and pyrethroid pesticides in children highlight the importance of understanding the exposure and metabolization of these compounds, which may share metabolic pathways with 6-chloro-N-cyclohexylpyrimidin-4-amine (Bravo et al., 2019).

Safety And Hazards

6-Chloro-N-cyclohexylpyrimidin-4-amine is classified as an irritant . In case of inhalation, skin contact, eye contact, or ingestion, immediate medical attention is required . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

6-Chloro-N-cyclohexylpyrimidin-4-amine falls under the category of Pharmaceutical Intermediates and Heterocyclic Compounds . This suggests potential applications in the pharmaceutical industry, although specific future directions are not mentioned in the available resources.

properties

IUPAC Name

6-chloro-N-cyclohexylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3/c11-9-6-10(13-7-12-9)14-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQWQFMFWLXZIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359184
Record name 6-Chloro-N-cyclohexylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647051
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-chloro-N-cyclohexylpyrimidin-4-amine

CAS RN

61667-11-6
Record name 6-Chloro-N-cyclohexylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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